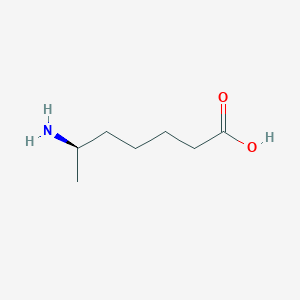

(6R)-6-aminoheptanoic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

14617-68-6 |

|---|---|

Molecular Formula |

C7H15NO2 |

Molecular Weight |

145.2 g/mol |

IUPAC Name |

(6R)-6-aminoheptanoic acid |

InChI |

InChI=1S/C7H15NO2/c1-6(8)4-2-3-5-7(9)10/h6H,2-5,8H2,1H3,(H,9,10)/t6-/m1/s1 |

InChI Key |

NWMZFMZOYYFQKQ-ZCFIWIBFSA-N |

SMILES |

CC(CCCCC(=O)O)N |

Isomeric SMILES |

C[C@H](CCCCC(=O)O)N |

Canonical SMILES |

CC(CCCCC(=O)O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6r 6 Aminoheptanoic Acid

Stereoselective Chemical Synthesis Approaches

Chemical synthesis provides a versatile platform for constructing complex chiral molecules. For ω-amino acids, the key challenges involve the stereoselective introduction of the amino group and the construction of the carbon backbone. Modern strategies leverage asymmetric catalysis, chiral auxiliaries, and enantioselective transformations to overcome these hurdles.

Development of Asymmetric Catalytic Strategies for Chiral Amino Acid Formation

Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the production of chiral compounds with high enantiomeric excess using only a small amount of a chiral catalyst. researchgate.net These strategies are broadly applied to the synthesis of unnatural amino acids. rsc.org Chiral aldehyde catalysis, for instance, has emerged as a powerful tool that mimics biological processes like amino acid metabolism. nih.govfrontiersin.org Catalysts derived from chiral BINOL aldehydes have been successfully used for the asymmetric α-functionalization of N-unprotected amino acid esters via imine activation. frontiersin.orgresearchgate.net

Another significant approach involves combining chiral aldehyde catalysis with transition-metal catalysis. This dual-catalysis system can facilitate reactions like the enantioselective α-allylic alkylation of amino acid esters, expanding the scope of accessible chiral structures. rsc.orgresearchgate.net These methods provide a direct pathway to optically active unnatural α,α-disubstituted α-amino acids, often with moderate to high yields and excellent enantioselectivities. rsc.org

| Catalytic Strategy | Catalyst Type | Typical Reaction | Key Features |

| Chiral Aldehyde Catalysis | Chiral BINOL Aldehyde | Asymmetric α-functionalization | Mimics enzyme catalysis; good stereocontrol. nih.govfrontiersin.org |

| Dual Catalysis | Chiral Aldehyde + Transition Metal (e.g., Zn) | Enantioselective α-allylation | Expands substrate scope; high enantioselectivity. researchgate.net |

| Phase-Transfer Catalysis | Chiral Phase-Transfer Catalyst | Asymmetric α-substitution | Efficient for N-protected amino acids. rsc.org |

Chiral Auxiliary-Mediated Synthesis of (6R)-6-Aminoheptanoic Acid Precursors

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. wikipedia.org After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy is widely employed in the synthesis of optically active amino acids. tcichemicals.com

Commonly used auxiliaries include oxazolidinones, popularized by David Evans, which can be used to direct asymmetric alkylation and aldol (B89426) reactions. For the synthesis of a this compound precursor, one could envision attaching an auxiliary to a glycine (B1666218) derivative, followed by a diastereoselective alkylation with a suitable five-carbon electrophile. Other notable auxiliaries include (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and (R)-1-amino-2-methoxymethylpyrrolidine (RAMP), which are effective for the asymmetric α-alkylation of ketones and aldehydes. The choice of auxiliary and reaction conditions is critical for achieving high diastereomeric excess. wikipedia.org

| Chiral Auxiliary | Origin/Type | Common Applications | Removal Condition |

| Oxazolidinones | Amino Alcohols | Asymmetric aldol reactions, alkylations. | Acidic or basic hydrolysis |

| Camphorsultam | Camphor | Diels-Alder reactions, conjugate additions | Hydrolysis |

| SAMP/RAMP | (S)-Proline / (R)-Glutamic Acid | Asymmetric α-alkylation of carbonyls. | Ozonolysis or hydrolysis |

| Pseudoephedrine | Amino Alcohol | Asymmetric alkylation to form chiral carboxylic acids. | Mild acid cleavage |

Enantioselective Reductions and Aminations in the Synthesis of Chiral ω-Amino Acids

The direct installation of a chiral amino group onto a carbon skeleton is a highly efficient strategy for synthesizing chiral amines and amino acids. Enantioselective reductive amination, which converts a ketone to a chiral amine, is a key transformation in this context. researchgate.net This can be achieved through various catalytic systems.

Metal-catalyzed approaches often employ chiral iridium(I), rhodium(I), or ruthenium(II) complexes, which have demonstrated broad applicability for various ketone and amine substrates. researchgate.net Organocatalytic methods, on the other hand, frequently use chiral phosphoric acids as catalysts with Hantzsch esters or other reducing agents. researchgate.netprinceton.edu These methods offer mild reaction conditions and avoid the use of heavy metals. researchgate.net

Biocatalysis has also made significant strides in this area, with enzymes like imine reductases (IREDs) and reductive aminases (RedAms) being established as powerful tools for the asymmetric synthesis of chiral amines. researchgate.netnih.gov These enzymes, often dependent on an NADPH cofactor, can catalyze the stereoselective amination of ketones with high efficiency and selectivity, representing an environmentally benign alternative to chemical methods. frontiersin.org

| Method | Catalyst/Enzyme | Reductant | Key Advantages |

| Metal-Catalyzed Reductive Amination | Chiral Ru, Ir, or Rh complexes | H₂ gas | Broad substrate scope. researchgate.net |

| Organocatalytic Reductive Amination | Chiral Phosphoric Acids | Hantzsch Esters | Mild conditions, metal-free. princeton.edu |

| Biocatalytic Reductive Amination | Imine Reductases (IREDs), Reductive Aminases (RedAms) | NADPH (cofactor) | High enantioselectivity, environmentally benign. researchgate.netfrontiersin.org |

Biocatalytic and Enzymatic Synthesis

Biocatalysis utilizes enzymes or whole-cell systems to perform chemical transformations, offering exceptional selectivity (chemo-, regio-, and stereo-) under mild, environmentally friendly conditions. nih.gov The development of enzymatic routes for ω-amino acid production has become an attractive alternative to traditional chemical synthesis.

Enantioselective Biotransformations for this compound

Enantioselective biotransformations leverage the inherent stereoselectivity of enzymes to produce optically pure compounds. For this compound, the key transformation is the asymmetric amination of a 6-ketoheptanoic acid precursor. This can be achieved with high enantiomeric excess using an (R)-selective ω-transaminase. mdpi.com

| Enzyme Source | Amino Donor | Substrate Type | Conversion | Enantiomeric Excess (ee) |

| Vibrio fluvialis JS17 | (S)-α-MBA | 3-Fluoropyruvate | 70% | >99% (for D-3-fluoroalanine) mdpi.com |

| Aspergillus terreus | Racemic α-MBA | Various α-keto acids | 40-99% | >99% (for D-amino acids) mdpi.com |

| Polaromonas sp. (ω-TAPO) | (S)-α-MBA | γ-Keto acids | 56.1% | >99% (for γ-amino acids) rsc.org |

Design and Optimization of Multi-Enzyme Cascade Systems for Targeted Synthesis

Optimization of these systems is a multi-faceted process. One critical aspect is cofactor regeneration. Many enzymes involved in these cascades require expensive cofactors like NAD(P)H or pyridoxal (B1214274) 5'-phosphate (PLP). nih.gov To make the process economically viable, cofactor recycling systems are essential. This can be achieved by incorporating additional enzymes, such as glucose dehydrogenase or formate (B1220265) dehydrogenase, that regenerate the cofactor in situ. nih.govacs.org

Another optimization strategy involves managing reaction intermediates. The accumulation of certain intermediates can lead to side reactions or inhibition of enzymes in the cascade. nih.gov Careful control of enzyme expression levels and reaction conditions can mitigate these issues. The design-build-test-analyze (DBTA) cycle is often employed to systematically optimize these complex systems, allowing for iterative improvements in productivity and selectivity. manchester.ac.uk

Recent advancements have seen the development of both in vitro and in vivo cascade systems. In vitro systems, using purified enzymes, offer greater control over reaction conditions but can be more expensive. rug.nl In vivo systems, utilizing whole microbial cells, can be more cost-effective as the host cell provides the necessary cofactors and enzymes. manchester.ac.uk Hybrid approaches that combine elements of both are also being explored to harness the advantages of each. manchester.ac.uk

The table below illustrates a hypothetical multi-enzyme cascade for the synthesis of an ω-amino acid, demonstrating the sequential enzymatic transformations.

| Step | Enzyme | Substrate | Product | Cofactor |

| 1 | Carboxylic Acid Reductase (CAR) | Heptanedioic acid | 6-oxoheptanoic acid | ATP, NADPH |

| 2 | ω-Transaminase (ω-TA) | 6-oxoheptanoic acid | This compound | Pyridoxal 5'-phosphate (PLP) |

| 3 | Alanine Dehydrogenase (AlaDH) | Pyruvate | L-Alanine | NADH |

Directed Evolution and Enzyme Engineering for Enhanced Stereoselectivity and Activity

Directed evolution and enzyme engineering are pivotal technologies for tailoring biocatalysts to meet the specific demands of industrial-scale synthesis of this compound. These techniques aim to improve key enzymatic properties such as stereoselectivity, activity, stability, and substrate specificity.

Directed evolution mimics the process of natural selection in a laboratory setting to evolve enzymes with desired traits. This involves creating large libraries of enzyme variants through random mutagenesis, followed by high-throughput screening or selection to identify improved mutants. For the synthesis of this compound, a primary goal is to enhance the stereoselectivity of the transaminase enzyme to exclusively produce the (R)-enantiomer. By screening for enzymes that show high conversion of the keto-acid precursor and a high enantiomeric excess (e.e.) of the (R)-product, highly selective biocatalysts can be developed.

Rational and semi-rational protein engineering offer a more targeted approach. Based on the three-dimensional structure of the enzyme and knowledge of its catalytic mechanism, specific amino acid residues in the active site can be mutated to alter its properties. For example, modifying the substrate-binding pocket of an ω-transaminase can improve its affinity for 6-oxoheptanoic acid and enhance its stereoselectivity for the (R)-product. Computational tools and protein structure prediction methods are increasingly being used to guide these engineering efforts. nih.gov

A significant challenge in enzymatic synthesis is often the low activity of wild-type enzymes towards non-natural substrates. Enzyme engineering can address this by increasing the catalytic efficiency (kcat/Km) of the enzyme. For instance, mutations can be introduced to improve substrate binding or accelerate the catalytic step. It has been shown that even a 4- to 5-fold increase in enzyme activity can significantly improve the economic viability of a biocatalytic process. nih.gov

The following table summarizes the impact of enzyme engineering on key parameters of a hypothetical ω-transaminase used in the synthesis of this compound.

| Enzyme Variant | Relative Activity (%) | Stereoselectivity (e.e. %) | Substrate Affinity (Km, mM) |

| Wild-Type | 100 | 95% (R) | 5.0 |

| Mutant 1 (Enhanced Activity) | 450 | 96% (R) | 4.2 |

| Mutant 2 (Enhanced Stereoselectivity) | 120 | >99% (R) | 5.5 |

| Mutant 3 (Improved Affinity) | 150 | 97% (R) | 1.5 |

Application of Whole-Cell Biocatalysis and Mixed-Species Cultures

In the context of multi-enzyme cascades, a single microbial host, such as Escherichia coli, can be engineered to express all the required enzymes for the synthesis of this compound from a simple precursor. manchester.ac.uk This "single whole-cell" approach streamlines the process by containing the entire synthetic pathway within one organism. Optimization of such systems can be achieved by controlling the expression levels of the individual enzymes to prevent the accumulation of inhibitory intermediates and to ensure a smooth metabolic flux towards the final product. manchester.ac.uk

The table below provides a conceptual comparison of different biocatalysis strategies for the production of ω-amino acids.

| Biocatalysis Strategy | Advantages | Disadvantages |

| Purified Enzymes (in vitro) | High purity of product, precise control over reaction conditions | High cost of enzyme purification, cofactor regeneration required |

| Single Whole-Cell Biocatalysis (in vivo) | No enzyme purification, cofactor regeneration by host, enhanced enzyme stability | Potential for side reactions from native enzymes, metabolic burden on the host |

| Mixed-Species Cultures | Division of metabolic labor, reduced metabolic burden on individual strains, potential for higher yields | More complex process control, potential for competition between species |

The application of whole-cell and mixed-species biocatalysis represents a significant step towards the development of sustainable and economically viable processes for the production of this compound.

Biotechnological Production and Metabolic Engineering Strategies

Microbial Strain Development for Non-Canonical Amino Acid Biosynthesis

The biosynthesis of non-canonical amino acids (ncAAs) like this compound in microbial hosts requires the development of specialized strains capable of producing these compounds. Since ncAAs are not typically part of the natural metabolic repertoire of common industrial microorganisms, significant genetic engineering is necessary.

A primary strategy involves the introduction of heterologous genes encoding the enzymes of the desired biosynthetic pathway. For instance, genes for a carboxylic acid reductase and a stereoselective ω-transaminase can be introduced into a host organism like Escherichia coli or Corynebacterium glutamicum. The choice of host is critical, as it should ideally possess a robust metabolism, be amenable to genetic manipulation, and tolerate the accumulation of the target product.

Beyond simply introducing the necessary genes, further strain development is often required to optimize production. This can include:

Deletion of competing pathways: Knocking out genes for enzymes that divert key precursors away from the desired pathway can increase the metabolic flux towards this compound.

Improving cofactor availability: Engineering the host's metabolism to increase the intracellular pool of cofactors like NADPH and PLP can enhance the efficiency of the biosynthetic enzymes.

Improving product tolerance and export: Modifying the host to better tolerate the accumulation of the ncAA and to efficiently export it from the cell can prevent product inhibition and simplify downstream processing.

The following table outlines potential genetic modifications in a microbial host for enhanced production of a non-canonical amino acid.

| Genetic Modification | Purpose | Example Gene Target |

| Pathway Introduction | Introduce the biosynthetic pathway for the ncAA | Carboxylic acid reductase (CAR), ω-transaminase (ω-TA) |

| Deletion of Competing Pathways | Prevent diversion of precursors | Genes for enzymes in fatty acid degradation or other amino acid synthesis pathways |

| Enhancement of Precursor Supply | Increase the availability of starting materials | Genes in the central carbon metabolism that produce the precursor keto acid |

| Improvement of Cofactor Availability | Ensure sufficient cofactors for enzymatic reactions | Genes involved in NADPH or PLP biosynthesis |

| Enhanced Product Export | Facilitate removal of the product from the cell to avoid toxicity | Genes for membrane transport proteins |

Through these and other strain development strategies, microbial "cell factories" can be created that are specifically tailored for the efficient and high-yield production of this compound.

Metabolic Pathway Engineering for Increased this compound Production Yields

Metabolic pathway engineering focuses on the rational modification of an organism's metabolic network to optimize the production of a target compound. For this compound, this involves a systematic approach to identify and overcome metabolic bottlenecks, redirect carbon flux, and balance the expression of pathway enzymes.

A crucial first step is the detailed analysis of the host's metabolism to understand the flow of carbon and energy. This can be achieved through techniques like metabolic flux analysis. Based on this understanding, specific genetic interventions can be designed.

Key strategies in metabolic pathway engineering for increasing this compound yields include:

Balancing enzyme expression: The expression levels of the enzymes in the biosynthetic pathway need to be carefully balanced to avoid the accumulation of toxic intermediates and to ensure a smooth and efficient conversion of the starting material to the final product. This can be achieved by using promoters of different strengths or by varying the gene copy number.

Redirection of carbon flux: By deleting or downregulating competing metabolic pathways, more of the cell's resources can be channeled towards the synthesis of this compound. For example, pathways that consume the precursor keto acid can be blocked.

Cofactor engineering: As mentioned previously, ensuring an adequate supply of cofactors is critical. This can involve overexpressing genes for enzymes involved in cofactor biosynthesis or introducing heterologous pathways for cofactor regeneration.

Dynamic regulation: Advanced strategies involve the use of biosensors and regulatory circuits to dynamically control the expression of pathway genes in response to changes in the cellular environment or the concentration of intermediates. This allows for a more precise and adaptive control of the metabolic pathway.

The table below illustrates how different metabolic engineering strategies can impact the production of a target molecule.

| Strategy | Objective | Potential Outcome |

| Enzyme Expression Balancing | Optimize metabolic flux through the pathway | Increased product titer and yield, reduced intermediate accumulation |

| Carbon Flux Redirection | Increase precursor availability | Higher conversion of substrate to product |

| Cofactor Engineering | Enhance enzyme activity | Improved reaction rates and overall productivity |

| Dynamic Regulation | Fine-tune pathway activity in real-time | More robust and efficient production process |

By applying these metabolic engineering principles, it is possible to significantly enhance the production yields of this compound in microbial systems, making the biotechnological route more competitive with traditional chemical synthesis.

Synthetic Biology Approaches for De Novo Biosynthetic Pathway Design

Synthetic biology offers a powerful toolkit for the de novo design and construction of novel biosynthetic pathways for the production of compounds like this compound that are not found in nature. This approach goes beyond the optimization of existing pathways and involves the assembly of genetic parts from different organisms to create entirely new metabolic routes.

The process of de novo pathway design typically involves several steps:

Retrosynthesis: A desired target molecule is broken down into simpler, biologically accessible precursors through a series of hypothetical enzymatic reactions. This allows for the identification of potential enzyme candidates for each step in the pathway.

Enzyme selection and characterization: Enzymes that can catalyze the desired reactions are identified from databases or through literature searches. These enzymes may need to be engineered to improve their activity and specificity for the non-natural substrates in the designed pathway.

Pathway assembly and optimization: The genes for the selected enzymes are assembled into a genetic construct, often using standardized DNA parts and assembly methods. This construct is then introduced into a suitable host organism. The expression of the pathway genes is then optimized to achieve a balanced and efficient metabolic flux.

Host engineering: The host organism is engineered to support the new pathway by providing the necessary precursors and cofactors and by minimizing competing metabolic reactions.

An example of a de novo pathway for an ω-amino acid could involve combining a P450 monooxygenase to hydroxylate a fatty acid at the terminal position, followed by an alcohol dehydrogenase to oxidize the hydroxyl group to an aldehyde, and finally a transaminase to convert the aldehyde to the desired amino acid. sciepublish.com

The table below outlines a hypothetical de novo biosynthetic pathway for this compound.

| Step | Reaction | Enzyme Class | Potential Source Organism |

| 1 | ω-hydroxylation of heptanoic acid | P450 monooxygenase | Bacillus megaterium |

| 2 | Oxidation of 7-hydroxyheptanoic acid | Alcohol dehydrogenase | Saccharomyces cerevisiae |

| 3 | Oxidation of 7-oxoheptanoic acid | Aldehyde dehydrogenase | Escherichia coli |

| 4 | Reductive amination of 6-oxoheptanoic acid | ω-Transaminase (R-selective) | Arthrobacter sp. |

Synthetic biology approaches provide a highly flexible and powerful platform for the development of novel and efficient biosynthetic routes to this compound and other valuable non-canonical amino acids. mdpi.com By combining rational design with high-throughput screening and selection, it is possible to rapidly create and optimize new microbial cell factories for the sustainable production of these compounds.

Bioreactor Design and Process Optimization for Fermentative Production

The fermentative production of this compound, a chiral molecule of significant interest, necessitates a meticulously designed and optimized bioreactor system. The economic viability and scalability of the biocatalytic process hinge on the careful selection of the bioreactor configuration and the fine-tuning of various process parameters to maximize productivity, yield, and enantiomeric excess.

Bioreactor Selection and Configuration

The choice of bioreactor is a critical first step in establishing an efficient fermentation process. Stirred-tank bioreactors (STRs) are commonly employed for microbial fermentations due to their excellent mixing characteristics, efficient mass and heat transfer, and scalability. For the production of this compound using recombinant microorganisms such as Escherichia coli, a fed-batch or continuous culture strategy within an STR is often preferred over a simple batch process.

Fed-batch fermentation is particularly advantageous as it allows for the controlled addition of substrates and nutrients, thereby preventing substrate inhibition and the accumulation of toxic byproducts. This strategy enables the attainment of high cell densities, which is directly correlated with higher volumetric productivity of the target chiral amine. The feeding strategy can be optimized based on real-time monitoring of key parameters like dissolved oxygen (DO), pH, and substrate concentration.

Continuous culture , on the other hand, offers the potential for steady-state operation, leading to consistent product quality and high productivity over extended periods. A chemostat is a common type of continuous culture system where the growth rate of the microbial population is controlled by the dilution rate. This can be particularly useful for processes where product formation is growth-associated.

For specialized applications, particularly those involving immobilized enzymes or whole cells, alternative bioreactor configurations such as enzyme membrane reactors (EMRs) and packed-bed reactors (PBRs) can be considered. These systems can enhance catalyst stability and facilitate product separation, potentially leading to higher process efficiency.

Process Parameter Optimization

The optimization of process parameters is crucial for maximizing the yield and enantioselectivity of this compound production. Key parameters that require careful control and optimization include:

Temperature: The optimal temperature for the fermentation process is determined by the specific requirements of the microbial host and the expressed biocatalyst (e.g., a stereoselective transaminase). Maintaining a constant and optimal temperature is critical for enzyme activity and stability.

pH: The pH of the culture medium can significantly impact cell growth, enzyme activity, and the solubility of substrates and products. Online pH monitoring and control, typically through the automated addition of acid or base, are essential.

Dissolved Oxygen (DO): For aerobic fermentations, maintaining an adequate supply of dissolved oxygen is vital for cell respiration and metabolic activity. The DO level is typically controlled by adjusting the agitation speed, aeration rate, and/or the composition of the inlet gas.

Substrate and Nutrient Feeding: The rate of substrate and nutrient addition in a fed-batch process must be carefully controlled to avoid both limitation and inhibition. The feeding strategy can be pre-determined based on stoichiometric models or dynamically controlled based on feedback from online sensors.

Inducer Concentration: In systems using recombinant microorganisms with inducible promoters, the concentration of the inducer (e.g., Isopropyl β-D-1-thiogalactopyranoside) and the timing of induction are critical for maximizing the expression of the desired enzymes.

Detailed Research Findings

While specific data on the fermentative production of this compound is limited in publicly available literature, research on the production of structurally similar chiral amines provides valuable insights. The following tables present hypothetical yet representative data based on findings for analogous biocatalytic processes.

Table 1: Comparison of Bioreactor Strategies for Chiral Amine Production

| Bioreactor Strategy | Key Advantages | Typical Cell Density (OD600) | Volumetric Productivity (g/L/h) | Enantiomeric Excess (%) |

| Batch | Simple operation, low initial investment | 20-40 | 0.5-1.5 | >99 |

| Fed-Batch (Constant Feed) | Higher cell density, reduced substrate inhibition | 80-120 | 2.0-4.0 | >99 |

| Fed-Batch (Exponential Feed) | Optimized growth rate, higher productivity | 120-180 | 3.5-6.0 | >99 |

| Continuous (Chemostat) | Steady-state operation, consistent product quality | 60-100 | 1.5-3.0 | >99 |

Table 2: Optimization of Key Fermentation Parameters for this compound Production in a Fed-Batch Culture

| Parameter | Range Investigated | Optimal Value | Impact on Productivity | Impact on Enantioselectivity |

| Temperature (°C) | 25 - 40 | 30 | Significant | Minimal |

| pH | 6.0 - 8.0 | 7.0 | Significant | Moderate |

| Dissolved Oxygen (%) | 10 - 50 | 30 | High | Minimal |

| Glucose Feed Rate (g/L/h) | 1 - 10 | 5 | Very High | Minimal |

| Inducer (IPTG) Conc. (mM) | 0.1 - 1.0 | 0.5 | High | Not Applicable |

By systematically optimizing these bioreactor design and process parameters, it is possible to develop a robust and efficient fermentative route for the production of this compound with high yield, productivity, and enantiomeric purity.

Advanced Analytical Techniques for Research and Stereochemical Characterization of 6r 6 Aminoheptanoic Acid

Chromatographic Methods for Enantiomeric Separation and Quantification

Chromatographic techniques are fundamental to the analysis of chiral compounds, providing the means to separate enantiomers for quantitative assessment and further characterization. The biological and chemical properties of enantiomers can differ significantly, making their effective resolution a key analytical challenge. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC) for Resolution of Enantiomers

Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for separating enantiomers. This is achieved through either direct or indirect approaches.

Direct methods utilize a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. For amino acids like (6R)-6-aminoheptanoic acid, several types of CSPs are effective:

Macrocyclic Glycopeptide Phases: CSPs based on antibiotics like teicoplanin are particularly successful for resolving underivatized amino acids. sigmaaldrich.commst.edu These phases operate in reversed-phase mode with hydro-organic mobile phases and offer broad enantioselectivity due to multiple interaction mechanisms including hydrogen bonding, ionic interactions, and steric effects. sigmaaldrich.commst.edu

Crown Ether Phases: Chiral crown ether-based CSPs are highly effective for separating primary amino compounds, including amino acids. Chiral recognition is based on the formation of inclusion complexes between the protonated primary amino group of the analyte and the cavity of the crown ether. nih.govankara.edu.tr

Polysaccharide-based Phases: Derivatives of cellulose (B213188) and amylose (B160209) are widely used CSPs, though they are often more effective for derivatized amino acids to improve interaction and solubility in common mobile phases. windows.net

Indirect methods involve the pre-column derivatization of the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomeric pairs have different physicochemical properties and can be separated on a standard, non-chiral stationary phase. nih.gov

| CSP Type | Separation Mode | Typical Mobile Phase Additives | Applicability to this compound |

| Teicoplanin | Reversed-Phase | Water/Methanol or Ethanol | High, suitable for underivatized form sigmaaldrich.commst.edu |

| Crown Ether | Reversed-Phase | Perchloric or Trifluoroacetic Acid | High, specific for primary amines nih.govankara.edu.tr |

| Polysaccharide | Normal/Reversed-Phase | Varies (Alcohols, Hexane, Water) | Moderate, may require derivatization windows.net |

Gas Chromatography (GC) with Chiral Stationary Phases for Stereoisomer Analysis

Gas chromatography (GC) offers high resolution and sensitivity for the analysis of volatile compounds. However, amino acids like this compound are non-volatile and must be derivatized prior to GC analysis. scispace.com The derivatization process typically involves two steps:

Esterification: The carboxylic acid group is converted to an ester (e.g., methyl or isopropyl ester).

Acylation: The amino group is acylated with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA). oup.com

Once derivatized, the volatile enantiomers are separated on a capillary column coated with a chiral stationary phase. Polysiloxane-based phases functionalized with chiral selectors, such as L-valine tert-butylamide (e.g., Chirasil-Val), are widely used and commercially available for the direct enantioseparation of derivatized amino acids. scispace.comnih.govresearchgate.net This method is highly sensitive, especially when coupled with mass spectrometry (GC-MS) in selected ion monitoring mode. researchgate.net

Capillary Electrophoresis and Electrochromatography for Chiral Resolution

Capillary electrophoresis (CE) is a high-efficiency separation technique well-suited for polar and charged molecules like amino acids. chromatographytoday.com Enantiomeric resolution in CE is achieved by adding a chiral selector to the background electrolyte (BGE). chromatographytoday.com The enantiomers form transient, diastereomeric complexes with the selector, which have different electrophoretic mobilities, leading to their separation. chromatographytoday.com

Commonly used chiral selectors for amino acids in CE include:

Cyclodextrins (CDs): Native and derivatized cyclodextrins are the most widely used chiral selectors in CE. creative-proteomics.comnih.gov

Macrocyclic Antibiotics: Antibiotics such as vancomycin (B549263) can be used as chiral selectors, offering different selectivity compared to CDs. mdpi.com

Chiral Crown Ethers: These are effective for primary amines due to complex formation. chromatographyonline.com

Chiral Ionic Liquids: These can serve as both the electrolyte and the chiral selector. nih.gov

Capillary electrochromatography (CEC) is a hybrid technique that combines the high efficiency of CE with the selectivity of HPLC. In CEC, a capillary is packed with a chiral stationary phase, and the mobile phase is driven by electroosmotic flow (EOF), resulting in highly efficient enantiomeric separations. vdu.ltdergipark.org.tr

Derivatization Strategies for Enhanced Chromatographic Detection and Enantioseparation

Derivatization is a key strategy in the analysis of amino acids to improve their chromatographic behavior and detection sensitivity. actascientific.com As mentioned for GC, it is essential for volatilization. In HPLC and CE, derivatization can serve two main purposes: enhancing detection and enabling indirect chiral separation.

For Enhanced Detection: Many amino acids lack a strong chromophore or fluorophore, making sensitive UV or fluorescence detection difficult. Derivatization with a labeling agent attaches a UV-active or fluorescent tag to the amino acid.

o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to yield highly fluorescent isoindole derivatives. nih.gov

Dansyl Chloride: Reacts with primary and secondary amines to produce fluorescent sulfonamide derivatives. creative-proteomics.com

9-fluorenylmethyl chloroformate (FMOC-Cl): Reacts with both primary and secondary amines to form highly fluorescent derivatives. actascientific.com

6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC): A reagent that reacts with primary and secondary amines to yield stable, fluorescent adducts. waters.com

For Indirect Chiral Separation: Reaction with a chiral derivatizing agent (CDA) converts the enantiomers into a pair of diastereomers, which can then be separated on a conventional achiral column.

Marfey's Reagent (FDAA): Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide reacts with the amino group to form diastereomers that are readily separated by reversed-phase HPLC. nih.govnih.gov

2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC): Reacts with the amino group to form diastereomeric thiourea (B124793) derivatives. nih.gov

| Derivatization Reagent | Purpose | Target Functional Group | Detection Method |

| OPA/Thiol | Enhanced Detection | Primary Amine | Fluorescence nih.gov |

| Dansyl Chloride | Enhanced Detection | Primary/Secondary Amine | Fluorescence, UV creative-proteomics.com |

| FMOC-Cl | Enhanced Detection | Primary/Secondary Amine | Fluorescence actascientific.com |

| Marfey's Reagent (FDAA) | Indirect Chiral Separation | Primary/Secondary Amine | UV nih.gov |

| GITC | Indirect Chiral Separation | Primary/Secondary Amine | UV nih.gov |

Spectroscopic Characterization for Structural and Stereochemical Elucidation

While chromatography separates enantiomers, spectroscopy provides detailed information about their structure and absolute configuration.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for structural elucidation. For chiral molecules, determining the absolute configuration is possible by creating a diastereomeric environment that makes the enantiomers distinguishable in the NMR spectrum. wikipedia.org

This is typically achieved by using a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).

Chiral Derivatizing Agents: The chiral analyte, this compound, is covalently reacted with an enantiomerically pure CDA, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), to form two diastereomers. wikipedia.org These diastereomers will exhibit different chemical shifts for nuclei near the stereocenter. By analyzing the differences in chemical shifts (e.g., Δδ = δS - δR), and by comparing them to established models, the absolute configuration of the original amine can be assigned. frontiersin.orgnih.gov The use of fluorine-containing CDAs is particularly advantageous as 19F NMR provides a simple spectrum with a wide chemical shift range and no background signals. nih.govnih.gov

Chiral Solvating Agents (CSAs): The chiral analyte is dissolved in a chiral solvent or in the presence of a chiral additive. The CSA forms weak, transient diastereomeric complexes with the enantiomers, leading to small but measurable differences in their chemical shifts. Chiral lanthanide shift reagents can also be used, but they may cause line broadening. wikipedia.org

For this compound, the proton at the C6 position (the α-proton to the amino group) would be a key signal to monitor. After derivatization, this proton in the (R)-amine-CDA adduct would be in a different chemical environment compared to the proton in a hypothetical (S)-amine-CDA adduct, resulting in two distinct signals in the ¹H NMR spectrum of a racemic mixture.

Mass Spectrometry (MS) for High-Resolution Structural Confirmation and Purity Assessment

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, high-resolution mass spectrometry (HRMS) is particularly crucial for confirming its elemental composition and assessing purity.

High-Resolution Structural Confirmation: HRMS provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the unambiguous determination of a molecule's elemental formula. Techniques such as electrospray ionization (ESI) are used to gently ionize the molecule, typically by protonation of the amino group to form the [M+H]⁺ ion. The exact mass of this ion is then measured. For this compound (C₇H₁₅NO₂), this allows researchers to distinguish it from other isobaric compounds—molecules that have the same nominal mass but different elemental formulas.

Purity Assessment and Fragmentation Analysis: Beyond confirming the molecular formula, MS is used to assess sample purity by detecting ions corresponding to potential impurities. When coupled with liquid chromatography (LC-MS), it becomes a highly sensitive method for separating and identifying trace-level contaminants. nih.govmdpi.com Tandem mass spectrometry (MS/MS) provides deeper structural information through controlled fragmentation of the parent ion. drug-dev.com By inducing collision-induced dissociation (CID), specific fragments are generated that correspond to the loss of functional groups, such as water (H₂O) or the carboxylic group (COOH). Analyzing these fragmentation patterns helps to confirm the connectivity of the atoms within the molecule, corroborating the proposed structure. drug-dev.com While standard MS does not differentiate between enantiomers, its ability to confirm molecular structure and purity is an indispensable first step in the characterization process. creative-proteomics.com

Vibrational Spectroscopy (IR, Raman) for Molecular Fingerprinting and Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques provide a unique "molecular fingerprint," allowing for the identification of functional groups and confirmation of the molecular structure. physicsworld.comnih.govnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its bonds to vibrate at specific frequencies. The key functional groups in this compound—the amino group (NH₂), the carboxylic acid group (COOH), and the aliphatic carbon-hydrogen (C-H) bonds—exhibit characteristic absorption bands. For instance, the O-H stretch of the carboxylic acid appears as a broad band, while the C=O (carbonyl) stretch is a sharp, intense peak. The N-H stretching and bending vibrations of the amine group also appear at distinct frequencies.

Table 1: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) (IR) | Typical Wavenumber (cm⁻¹) (Raman) |

| Carboxylic Acid | O-H stretch | 3300-2500 (broad) | Weak or absent |

| C=O stretch | 1760-1690 (strong) | 1760-1690 (weak) | |

| Amino Group | N-H stretch | 3500-3300 (medium) | 3500-3300 (medium) |

| N-H bend | 1650-1580 (medium) | Weak | |

| Aliphatic Chain | C-H stretch | 2960-2850 (strong) | 2960-2850 (strong) |

| C-H bend | 1470-1350 (variable) | 1470-1350 (variable) |

Circular Dichroism (CD) Spectroscopy for Chiroptical Properties and Conformation Studies

Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules. It measures the differential absorption of left- and right-handed circularly polarized light. purechemistry.org Since this compound is a chiral molecule, it will exhibit a unique CD spectrum that is a direct consequence of its absolute configuration.

Chiroptical Properties: The CD spectrum of this compound is the mirror image of the spectrum for its enantiomer, (6S)-6-aminoheptanoic acid. This makes CD an invaluable tool for determining the enantiomeric purity of a sample. nih.gov The sign and magnitude of the CD signals (known as Cotton effects) are characteristic of the spatial arrangement of atoms around the chiral center. mdpi.comresearchgate.net Quantum mechanical calculations can be used to predict the CD spectrum for a given absolute configuration, and by comparing the experimental spectrum to the calculated one, the absolute configuration can be confirmed. nih.gov

Conformation Studies: The chiroptical properties of a molecule are highly sensitive to its three-dimensional conformation. semanticscholar.org Changes in solvent, pH, or temperature can induce conformational changes in this compound, which would be reflected in its CD spectrum. subr.edu By analyzing these spectral changes, researchers can gain insights into the molecule's conformational flexibility and the preferred spatial arrangements of its functional groups. ualberta.ca

Other Advanced Analytical Methodologies

Beyond the core spectroscopic techniques, other advanced methods provide definitive and highly sensitive information about the stereochemistry and presence of this compound.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is considered the gold standard for unambiguously determining the three-dimensional structure of a molecule, including its absolute configuration. springernature.comnih.gov The technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. purechemistry.orgthieme-connect.de

This analysis yields a detailed electron density map, from which the precise position of every atom in the crystal lattice can be determined. For chiral molecules, a specific phenomenon known as anomalous dispersion allows for the definitive assignment of the absolute stereochemistry (R or S) at the chiral center. thieme-connect.deresearchgate.net By successfully growing a suitable crystal of this compound or a derivative, X-ray crystallography can provide unequivocal proof of its (R)-configuration, validating assignments made by other methods like CD spectroscopy. usm.edusoton.ac.ukresearchgate.net

Electrochemical Detection and Sensing in Amino Acid Research

Electrochemical methods offer highly sensitive and often rapid approaches for the detection and quantification of amino acids. nih.gov While non-aromatic amino acids like 6-aminoheptanoic acid are not inherently electroactive at standard potentials, they can be detected using modified electrodes or through derivatization.

Sensing Strategies: Research in this area focuses on developing specialized electrochemical sensors. mdpi.com One approach involves modifying an electrode surface with materials that can catalytically oxidize the amino acid, generating a measurable current. researchgate.net For example, electrodes modified with metal nanoparticles can facilitate the oxidation of the amine group. Another strategy is based on competitive binding, where the target amino acid displaces a signaling molecule from a host on the electrode surface, causing a change in the electrochemical signal. rsc.org

Chiral Recognition: More advanced electrochemical sensors are being developed for chiral recognition. nih.gov These sensors often incorporate a chiral selector into the electrode design, such as a protein, cyclodextrin, or a molecularly imprinted polymer. mdpi.comnih.gov This chiral environment allows the sensor to interact differently with the (R) and (S) enantiomers, resulting in a distinct electrochemical response for each. rsc.org Such sensors hold promise for the rapid and selective quantification of this compound, even in complex mixtures.

Applications of 6r 6 Aminoheptanoic Acid in Advanced Chemical and Biological Research

As a Chiral Building Block in Organic Synthesis

The presence of a stereocenter and two distinct functional groups—an amine and a carboxylic acid—makes (6R)-6-aminoheptanoic acid a valuable chiral building block in stereoselective organic synthesis.

Stereoselective Synthesis of Complex Organic Molecules and Natural Products

Chiral non-canonical amino acids are prized starting materials for the asymmetric synthesis of complex molecules. While specific examples detailing the incorporation of this compound into natural products are not extensively documented in publicly available literature, its structural motifs are analogous to those found in various bioactive compounds. For instance, the synthesis of related chiral molecules, such as the four stereoisomers of statine (4-amino-3-hydroxy-6-methylheptanoic acid), a component of the potent protease inhibitor pepstatin, underscores the importance of such chiral amino acids in medicinal chemistry nih.gov. The stereocenter in these building blocks is crucial for defining the three-dimensional structure of the final product, which in turn dictates its biological activity. The synthetic utility of this compound would lie in its ability to introduce a specific stereochemical configuration into a target molecule, guiding the formation of subsequent stereocenters and ultimately leading to the desired enantiomerically pure product.

Design and Synthesis of Peptidomimetics and Non-Canonical Peptides

The incorporation of ω-amino acids like 6-aminoheptanoic acid into peptide chains is a key strategy in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but with enhanced properties such as metabolic stability and oral bioavailability nih.gov. The longer, more flexible carbon backbone of an ω-amino acid, compared to a natural α-amino acid, alters the conformational landscape of the resulting peptide.

The chirality of this compound offers an additional layer of control. The specific stereochemistry at the C6 position influences the local conformation and the spatial orientation of any potential side chains, thereby directing the global folding of the peptide mimic. This is critical for mimicking the secondary structures of natural peptides, such as β-turns or α-helices, which are often essential for receptor binding and biological activity mdpi.comethz.ch.

A notable application of a similar ω-amino acid, 6-aminohexanoic acid, was demonstrated in the modification of the antimicrobial peptide melittin. By replacing leucine residues with 6-aminohexanoic acid, researchers successfully created analogs with potent antibacterial activity but significantly reduced toxicity to human cells mdpi.com. This highlights the potential of using ω-amino acids to fine-tune the biological activity and selectivity of peptides. The introduction of the (6R) stereocenter from 6-aminoheptanoic acid could further refine these properties by creating more defined three-dimensional structures for interaction with bacterial membranes.

Table 1: Comparison of Melittin and its 6-Aminohexanoic Acid Analog (Mel-LX3)

| Property | Melittin (Native Peptide) | Mel-LX3 (Analog with 6-Aminohexanoic Acid) | Reference |

|---|---|---|---|

| Antibacterial Activity | Potent against Gram-positive and Gram-negative bacteria | Potent against Gram-positive and Gram-negative bacteria, including resistant strains (MRSA, MDRPA) | mdpi.com |

| Hemolytic Activity | High | Significantly reduced | mdpi.com |

| Cytotoxicity | High against mammalian cells | Significantly reduced | mdpi.com |

| Mechanism | Bacterial membrane permeabilization | Bacterial membrane permeabilization | mdpi.com |

| Biofilm Activity | Not specified | Effective at inhibiting and eradicating biofilms of MDRPA | mdpi.com |

Incorporation into Macrocyclic Structures and Foldamers

Furthermore, this compound is a valuable monomer for the synthesis of foldamers—synthetic oligomers that adopt well-defined, predictable three-dimensional structures similar to proteins and nucleic acids wisc.edunih.govnih.gov. The incorporation of chiral ω-amino acids can direct the folding of the oligomer chain into specific secondary structures, such as helices or sheets uni-muenchen.de. The stereocenter acts as a control element, potentially determining the handedness (left or right) of a helical foldamer, which is a critical factor in molecular recognition and catalysis. The principles of foldamer design often rely on establishing predictable non-covalent interactions between non-adjacent monomer units, a process that can be guided by the stereochemistry of building blocks like this compound wisc.edu.

Role in Enzyme Mechanism and Substrate Specificity Studies

As an analog of natural amino acids, this compound and related compounds are instrumental in probing the intricacies of enzyme function.

Investigation of Enzyme-Substrate Binding and Catalytic Mechanisms

6-Aminohexanoic acid, a close structural analog, is well-established as a lysine mimic and is used to study enzymes that recognize or process lysine nih.gov. It acts as a competitive inhibitor for several enzymes by binding to the active site or to lysine-binding domains, thereby blocking the binding of the natural substrate.

This inhibitory action is particularly well-documented for the fibrinolytic system. 6-Aminohexanoic acid (also known as aminocaproic acid) binds to the lysine-binding sites in plasminogen and plasmin, preventing them from binding to fibrin. This action inhibits the dissolution of blood clots drugbank.comnih.gov. The this compound, with its additional methyl group and defined stereochemistry, would be expected to interact with these lysine-binding sites with a potentially different affinity and specificity. The chirality could lead to a more favorable or unfavorable interaction depending on the specific topology of the enzyme's binding pocket, making it a useful tool for mapping the steric and electronic requirements of the active site.

Similarly, 6-aminocaproic acid has been shown to inhibit lysine decarboxylase, an enzyme that converts lysine to cadaverine jst.go.jpgoogle.com. Studies with peptides containing 6-aminohexanoic acid have demonstrated its ability to inhibit a range of proteases, with varying degrees of selectivity. The chirality of this compound would be a critical factor in its inhibitory potency and selectivity against such enzymes.

Table 2: Inhibitory Activity of 6-Aminohexanoic Acid (EACA) and its Peptide Derivatives on Various Proteases

| Compound | Target Enzyme | IC₅₀ (mM) | Reference |

|---|---|---|---|

| H-d-Ala-Phe-Lys-EACA-NH₂ | Plasmin | 0.02 | nih.gov |

| H-Phe-Lys-EACA-NH-(CH₂)₅-NH₂ | Plasmin | 0.06 | nih.gov |

| H-d-Ala-Phe-Lys-EACA-OH | Plasmin | 0.08 | nih.gov |

| H-Ala-Phe-Lys-EACA-NH₂ | Thrombin | 3.85 | nih.gov |

| H-d-Ala-Phe-EACA-NH-(CH₂)₅-NH₂ | uPA (Urokinase) | 2.61 | nih.gov |

| H-d-Ala-Phe-Lys-EACA-NH-(CH₂)₅-NH₂ | tPA (Tissue Plasminogen Activator) | 6.48 | nih.gov |

| 6-Aminohexanoic Acid (EACA) | Plasmin, Thrombin, tPA, uPA, Kallikrein, Trypsin | No inhibition observed up to 20 mM | nih.gov |

IC₅₀ is the concentration of an inhibitor where the response (or binding) is reduced by half.

Use as a Mechanistic Probe in Biocatalytic Reaction Pathways

While there is a lack of specific published research detailing the use of this compound as a mechanistic probe, its structure lends itself to such applications. Mechanistic probes are molecules used to investigate the step-by-step pathway of a chemical or enzymatic reaction. By introducing a molecule that is similar to the natural substrate but contains a specific structural feature or an isotopic label, researchers can trap reaction intermediates, identify key transition states, or elucidate the role of specific enzyme residues.

As a chiral amino acid analog, this compound could be synthesized with isotopic labels (e.g., ¹³C, ¹⁵N, or ²H) at specific positions. Introducing this labeled probe into an enzymatic system that processes amino acids would allow researchers to track the fate of the atoms through the reaction sequence using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. This could reveal, for example, which bonds are broken and formed during catalysis and the stereochemical course of the reaction. The fixed (6R) configuration would be particularly valuable for studying stereospecific enzymes, helping to clarify how the enzyme's active site recognizes and manipulates chiral substrates.

Future Directions and Emerging Research Avenues Pertaining to 6r 6 Aminoheptanoic Acid

Integration of Artificial Intelligence and Machine Learning in Synthetic Route Discovery

Machine learning algorithms can analyze vast datasets of chemical reactions to identify novel and more efficient synthetic strategies. ijsetpub.com This data-driven approach can help overcome the limitations of traditional methods, which often rely on established but potentially lengthy and wasteful procedures. rsc.org For instance, AI can be employed to discover new catalytic systems or to predict the optimal reaction conditions for the stereoselective synthesis of (6R)-6-aminoheptanoic acid, a critical aspect for its biological activity.

Key AI and Machine Learning Applications in Chemical Synthesis:

| AI/ML Technique | Application in Synthesis | Potential Impact on this compound |

| Deep Learning/Neural Networks | Retrosynthesis planning, reaction outcome prediction | Discovery of novel, more efficient synthetic routes |

| Graph Neural Networks | Modeling molecular structures and reactivity | Enhanced prediction of stereoselectivity |

| Natural Language Processing | Extracting reaction data from scientific literature | Building comprehensive reaction databases for model training |

| Reinforcement Learning | Optimizing reaction conditions in real-time | Autonomous synthesis platforms for on-demand production |

This table showcases various AI and machine learning techniques and their potential applications in the synthesis of this compound.

Sustainable and Green Chemistry Approaches for its Production and Functionalization

The chemical industry is increasingly shifting towards sustainable and environmentally friendly processes. rsc.org In the context of this compound, this translates to developing greener synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources. rsc.orgnih.gov

One promising approach is the use of biocatalysis, employing enzymes to carry out specific chemical transformations under mild conditions. nih.govresearchgate.net For example, researchers have explored the use of engineered enzymes for the production of 6-aminohexanoic acid, a related compound, from renewable feedstocks. nih.govengconfintl.org Similar strategies could be adapted for the stereoselective synthesis of the (6R) enantiomer.

Furthermore, green chemistry principles are being applied to the functionalization of such molecules. This includes the development of catalytic methods that avoid the use of stoichiometric and often hazardous reagents. rsc.org Electrochemical methods also present a green alternative for forging new chemical bonds under catalyst-free conditions. rsc.org

Recent Advances in Green Synthesis of Related Compounds:

| Green Chemistry Approach | Example Application | Relevance to this compound |

| Biocatalysis | Enzymatic synthesis of 6-aminohexanoic acid from cyclohexanol. nih.gov | Potential for stereoselective synthesis from renewable starting materials. |

| Whole-cell Biotransformation | Production of 6-aminohexanoic acid from cyclohexane (B81311) using mixed-species cultures. nih.gov | A sustainable one-pot synthesis route. |

| Integrated Bio- and Chemical Catalysis | Conversion of bio-based 1,6-hexanediol (B165255) to 6-hydroxyhexanoic acid and adipic acid. rsc.org | Pathway to producing precursors from renewable sources. |

This table highlights recent green chemistry approaches for synthesizing related compounds, which could be adapted for this compound.

Expanding the Scope of Biotechnological Applications beyond Current Limitations

While this compound is a non-canonical amino acid, its unique structural properties make it a valuable building block for creating novel peptides and peptidomimetics with enhanced therapeutic properties. uminho.ptmdpi.com The incorporation of such non-natural amino acids can improve a peptide's stability against enzymatic degradation, increase its half-life, and modulate its biological activity. frontiersin.orgnih.gov

Future research will likely focus on incorporating this compound into a wider range of peptides to develop new drug candidates for various diseases. frontiersin.org Its flexible and hydrophobic nature can be exploited to design molecules that can cross biological membranes more effectively or interact with specific protein targets. nih.govmdpi.com The development of methods for the in vivo incorporation of non-canonical amino acids into proteins will further expand the possibilities for creating novel biomaterials and therapeutics. frontiersin.org

Development of Novel Analytical Tools for In Situ and Real-Time Monitoring of Stereoselective Reactions

The synthesis of a specific stereoisomer like this compound requires precise control over the reaction conditions. The development of advanced analytical tools for in situ and real-time monitoring is crucial for optimizing these stereoselective reactions. researchgate.net

Techniques that can provide continuous information about the enantiomeric excess and concentration of reactants and products during a reaction are highly desirable. This would allow for rapid process optimization and ensure the production of the desired stereoisomer with high purity. Future research in this area may involve the development of novel spectroscopic or chromatographic methods coupled with chemometric data analysis to provide real-time feedback and control over the synthetic process.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (6R)-6-aminoheptanoic acid, and what are the key challenges in achieving enantiomeric purity?

- Methodological Answer : The synthesis of this compound typically involves asymmetric catalysis or enzymatic resolution. For example, enzymatic methods using lipases or acylases can selectively hydrolyze racemic mixtures to isolate the R-enantiomer. Key challenges include minimizing racemization during synthesis and purification. Characterization via chiral HPLC (e.g., using amylose-based columns) and NMR spectroscopy with chiral shift reagents is critical to verify enantiomeric excess (≥98%) .

Q. Which analytical techniques are most effective for characterizing the stereochemical purity of this compound in research settings?

- Methodological Answer : Chiral HPLC remains the gold standard for assessing enantiomeric purity, with retention times compared to known standards. Circular dichroism (CD) spectroscopy can confirm optical activity, while X-ray crystallography provides definitive structural confirmation. For quantitative analysis, LC-MS with chiral columns ensures sensitivity and specificity, particularly in biological matrices .

Q. What role does this compound play in microbial metabolic pathways, and how can this be investigated using isotopic labeling?

- Methodological Answer : Isotopic labeling (e.g., ¹³C or ¹⁵N) combined with LC-MS or NMR can track its incorporation into microbial metabolites. For instance, feeding studies in Pseudomonas spp. may reveal its role in β-alanine metabolism. Stable isotope-resolved metabolomics (SIRM) protocols are recommended to map carbon flux and identify downstream intermediates .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data of this compound across different studies?

- Methodological Answer : Contradictions may arise from variations in enantiomeric purity, assay conditions, or model systems. A systematic approach includes:

- Re-evaluating synthetic protocols to confirm stereochemical integrity .

- Standardizing bioassays (e.g., pH, temperature, and cell line consistency) .

- Meta-analysis of published data using statistical tools (e.g., ANOVA or Bayesian inference) to identify confounding variables .

Q. What experimental strategies are recommended to assess the chiral stability of this compound under varying physiological conditions?

- Methodological Answer : Accelerated stability studies under simulated physiological conditions (e.g., pH 2–9, 37°C) can monitor racemization via chiral HPLC. Kinetic analysis (Arrhenius plots) predicts degradation rates. For in vivo stability, use radiolabeled compounds in animal models with timed tissue sampling .

Q. How should researchers design experiments to evaluate the potential of this compound as a modulator in enzyme inhibition assays?

- Methodological Answer :

- Enzyme Kinetics : Perform Michaelis-Menten assays with varying substrate/inhibitor concentrations to determine Kᵢ values.

- Control Experiments : Include enantiomeric controls (e.g., 6S-isomer) to rule out non-specific effects.

- Structural Analysis : Use molecular docking simulations (e.g., AutoDock Vina) to predict binding modes, validated by site-directed mutagenesis .

Data Presentation and Reproducibility

Q. How should raw and processed data from studies on this compound be documented to ensure reproducibility?

- Methodological Answer :

- Raw Data : Include HPLC chromatograms, NMR spectra (with solvent peaks annotated), and mass spectra in supplementary materials.

- Processed Data : Report mean ± SD for triplicate experiments, with error bars in graphs. Use tools like PRIDE or MetaboLights for public data deposition .

- Statistical Rigor : Specify p-values and confidence intervals; avoid overstating "significance" without supporting tests .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.